

5-Bromonaphthalen-1-OL molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromonaphthalen-1-OL

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An In-Depth Technical Guide to **5-Bromonaphthalen-1-ol** for Advanced Research and Development

Introduction

5-Bromonaphthalen-1-ol, also known as 5-bromo-1-naphthol, is a halogenated aromatic compound that serves as a critical building block and research tool in synthetic organic chemistry and medicinal chemistry. Its naphthalene core provides a rigid, planar scaffold that is prevalent in many biologically active molecules and functional materials. The strategic placement of the hydroxyl and bromo functional groups offers versatile handles for chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of **5-Bromonaphthalen-1-ol**, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, purification, and key applications, with a focus on the scientific rationale behind the methodologies and its potential in modern research contexts.

Core Physicochemical Properties

The essential properties of **5-Bromonaphthalen-1-ol** are summarized in the table below. These data are fundamental for its use in experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₇ BrO	[1][2]
Molecular Weight	223.07 g/mol	[1][2][3]
CAS Number	52927-23-8	[1][2]
IUPAC Name	5-bromonaphthalen-1-ol	
Synonyms	5-Bromo-1-naphthol, 1-Bromo-5-hydroxynaphthalene	[1]
Predicted pKa	8.93 ± 0.40	[1]
Appearance	Typically a white to gray solid	[4]

Synthesis and Purification: A Validated Protocol

The synthesis of **5-Bromonaphthalen-1-ol** requires a strategic approach to ensure regiochemical control and high purity. One effective method involves the dehydrobromination of a tetralone precursor, which offers a reliable pathway to the target naphthol.[4]

Rationale for the Synthetic Strategy

The chosen synthesis starts from 2,5-Dibromo-1-tetralone. This precursor is advantageous because the tetralone scaffold already contains the basic carbon framework and the bromine atom at the desired C5 position relative to the eventual hydroxyl group. The core of the synthesis is a reflux reaction in the presence of lithium chloride (LiCl) in dimethylformamide (DMF). This step facilitates an elimination reaction, which aromatizes the ring to form the naphthalene system. The subsequent workup is designed to isolate the phenolic product from byproducts and starting materials.

Detailed Experimental Protocol

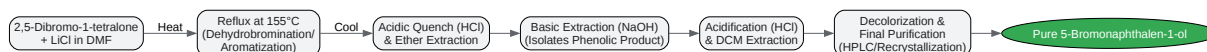
This protocol is adapted from a documented synthesis and should be performed by trained chemists with appropriate safety precautions.[4]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,5-Dibromo-1-tetralone (1.0 eq), lithium chloride (2.5 eq), and anhydrous

dimethylformamide (DMF).

- **Heating and Monitoring:** Heat the mixture to reflux (approximately 155°C) under a nitrogen atmosphere. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material. The reaction is typically complete within 30-60 minutes.[4]
- **Quenching and Extraction:** After completion, cool the reaction mixture to room temperature. Dilute the mixture with 1N hydrochloric acid (HCl) and extract the product into a suitable organic solvent, such as diethyl ether (Et₂O). Perform multiple extractions to ensure complete recovery.[4]
- **Aqueous Wash (Basification):** Combine the organic layers and extract the phenolic product into an aqueous basic solution, such as 3N sodium hydroxide (NaOH). This step is crucial for separating the acidic naphthol from non-acidic organic impurities.[4]
- **Acidification and Re-extraction:** Carefully acidify the separated basic aqueous layer with concentrated HCl to a pH of 1. This will precipitate the **5-Bromonaphthalen-1-ol**. Extract the product back into an organic solvent like dichloromethane (CH₂Cl₂).[4]
- **Decolorization and Final Purification:** The resulting organic solution may be colored. Stirring with activated carbon can remove colored impurities. After filtering off the carbon, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by preparative reversed-phase HPLC or recrystallization to yield **5-Bromonaphthalen-1-ol** as a solid.[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **5-Bromonaphthalen-1-ol**.

Applications in Research and Drug Development

The utility of **5-Bromonaphthalen-1-ol** extends across various scientific domains, primarily driven by its unique structural features.

As a Ligand for Nuclear Receptors

5-Bromonaphthalen-1-ol has been identified as a ligand that binds to the intracellular nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR α). PPAR α is a key regulator of lipid metabolism and a validated drug target for dyslipidemia. The ability of this compound to interact with PPAR α makes it a valuable tool for:

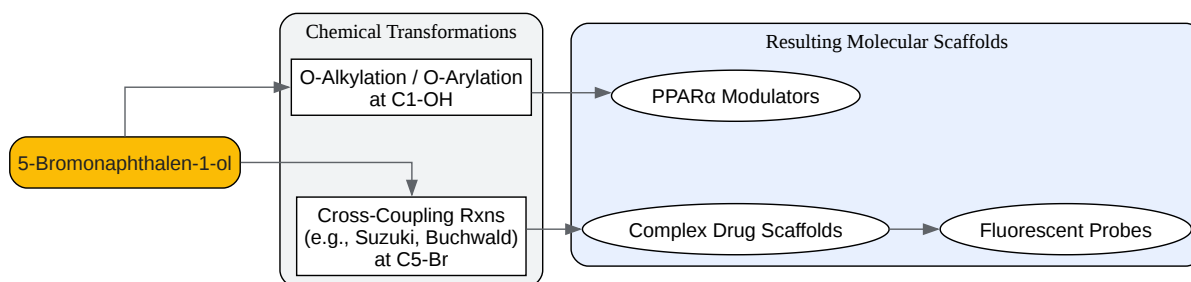
- **Target Validation Studies:** Investigating the physiological and pathophysiological roles of PPAR α .
- **Assay Development:** Serving as a reference compound in screening assays to identify new PPAR α modulators.
- **Structural Biology:** Co-crystallization with the PPAR α ligand-binding domain to elucidate binding interactions and guide the rational design of new drugs.

As a Scaffold in Medicinal Chemistry

The naphthalene ring system is a well-established scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.^[5] The bromo-substituent on **5-Bromonaphthalen-1-ol** is particularly significant as it provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical moieties to build molecular complexity and modulate pharmacological activity.

The naphthalene core itself is associated with a range of biological activities, including antimicrobial and anticancer properties.^[5] Therefore, derivatives of **5-Bromonaphthalen-1-ol** are promising candidates for discovery programs targeting these and other therapeutic areas.

Role as a Versatile Chemical Intermediate



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Caption: **5-Bromonaphthalen-1-ol** as a versatile chemical intermediate.

Safety and Handling

As with any laboratory chemical, **5-Bromonaphthalen-1-ol** must be handled with appropriate care. Based on available safety data, it is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

5-Bromonaphthalen-1-ol is a compound of significant interest to the scientific research community. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool in organic synthesis and a promising starting point for the development of novel therapeutics, particularly in the context of nuclear receptor modulation. The synthetic protocols, when executed with precision, provide reliable access to this valuable intermediate, empowering researchers to explore new frontiers in drug discovery and material science.

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